1-(Iodoacetyl)piperidine
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Overview
Description
1-(Iodoacetyl)piperidine is a chemical compound with the molecular formula C7H12INO. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is known for its unique reactivity due to the presence of both an iodo group and an acetyl group, making it valuable in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Iodoacetyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with iodoacetic acid under suitable conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the iodoacetyl group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(Iodoacetyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous medium.
Major Products Formed:
Substitution: Formation of new derivatives with different functional groups.
Reduction: Formation of 1-(hydroxyacetyl)piperidine.
Oxidation: Formation of 1-(carboxyacetyl)piperidine.
Scientific Research Applications
1-(Iodoacetyl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions.
Medicine: Investigated for potential therapeutic applications due to its reactivity with biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Iodoacetyl)piperidine involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the presence of the iodo group, which acts as a good leaving group, and the acetyl group, which can form stable intermediates. The compound can modify proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
1-(Bromoacetyl)piperidine: Similar structure but with a bromo group instead of an iodo group.
1-(Chloroacetyl)piperidine: Contains a chloro group, making it less reactive than the iodo derivative.
1-(Fluoroacetyl)piperidine: Contains a fluoro group, which is less reactive but more stable
Uniqueness: 1-(Iodoacetyl)piperidine is unique due to the high reactivity of the iodo group, making it more versatile in chemical modifications compared to its bromo, chloro, and fluoro counterparts. This reactivity allows for more efficient and diverse applications in research and industry .
Properties
IUPAC Name |
2-iodo-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12INO/c8-6-7(10)9-4-2-1-3-5-9/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKSJTGZCRMMCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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